|
REACTION_CXSMILES
|
C([Li])CCC.[Cl:6][C:7]1[CH:8]=[CH:9][C:10]2[O:14][CH:13]=[C:12]([CH3:15])[C:11]=2[CH:16]=1.CN([CH:20]=[O:21])C>C1COCC1>[Cl:6][C:7]1[CH:8]=[CH:9][C:10]2[O:14][C:13]([CH:20]=[O:21])=[C:12]([CH3:15])[C:11]=2[CH:16]=1
|
|
Name
|
|
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Quantity
|
2.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=CC2=C(C(=CO2)C)C1
|
|
Name
|
|
|
Quantity
|
8 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
0.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C=O
|
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
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Type
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CUSTOM
|
|
Details
|
stirred for one hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
|
Type
|
WAIT
|
|
Details
|
to come to room temperature overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
CUSTOM
|
|
Details
|
quenched with EtOAc (20 mL) and H2O (10 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
The organic portion, was collected
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
the filtrate was evaporated to dryness
|
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=CC2=C(C(=C(O2)C=O)C)C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.12 g | |
| YIELD: PERCENTYIELD | 96% | |
| YIELD: CALCULATEDPERCENTYIELD | 95.9% |
|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |